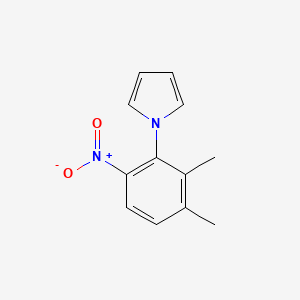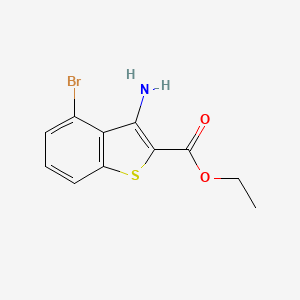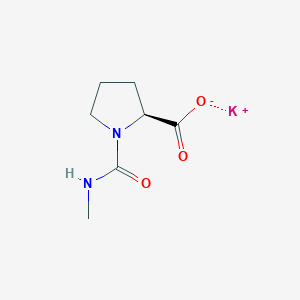
potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate
Vue d'ensemble
Description
Pyrrolidine carboxylates, such as "methyl (2S)-pyrrolidine-2-carboxylate hydrochloride" , are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms, and a carboxylate group. They are used in various fields of research .
Molecular Structure Analysis
The molecular structure of pyrrolidine carboxylates consists of a pyrrolidine ring attached to a carboxylate group. The exact structure can vary depending on the specific compound .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine carboxylates can vary depending on the specific compound. For example, “methyl (2R)-pyrrolidine-2-carboxylate” has a molecular weight of 129.157 .Applications De Recherche Scientifique
Catalysis in Organic Synthesis Potassium (2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate plays a significant role in organic synthesis. A study by Maury and Clayden (2015) demonstrated its application in producing α-quaternary proline derivatives. This involved converting pyrrolidine-2-carboxylate esters into N'-aryl urea derivatives, followed by cyclization to yield bicyclic α-aryl hydantoin derivatives of substituted prolines. This process achieved high diastereoselectivity and the formation of enantiomerically enriched products, despite the intermediacy of a planar enolate (Maury & Clayden, 2015).
Solid/Liquid Phase-Transfer Catalysis Sasson and Bilman (1989) explored the role of solid potassium carbonate in the solid/liquid phase-transfer catalyzed benzylation of pyrrolidin-2-one. They found that the reaction proceeds via the ‘interfacial mechanism’ without the extraction of the carbonate anion, highlighting the essential role of water in this process. This study provided significant insights into the catalytic mechanisms involving potassium-based compounds (Sasson & Bilman, 1989).
Polymerization Processes The anionic polymerization of 2-pyrrolidone, initiated with its potassium salt and carbon dioxide, was studied by Brozek et al. (1983). They suggested that this polymerization in the presence of gaseous CO2 should be considered an accelerated non-activated polymerization. Their findings underscored the role of potassium 2-oxo-1-pyrrolidine carboxylate in controlling the polymerization process (Brozek et al., 1983).
Material Science and Energy Storage Li et al. (2020) demonstrated the use of a potassium metal-organic framework (K-MOF) based on pyridine-2,6-dicarboxylic acid as an effective anode for potassium-ion batteries. This K-MOF exhibited superior electrochemical performance and long-cycle life, highlighting the potential of potassium-based organic compounds in energy storage applications (Li et al., 2020).
Organocatalysis Miranda et al. (2013) reported the development of potassium fluoride as a non-covalent support for organocatalysts. They demonstrated its application in asymmetric Michael addition, using a carboxylic acid containing a pyrrolidine substituent. This study highlights the role of potassium-based compounds in facilitating organocatalysis (Miranda et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;(2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.K/c1-8-7(12)9-4-2-3-5(9)6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);/q;+1/p-1/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBARLXWYVZQKG-JEDNCBNOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCC1C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N1CCC[C@H]1C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


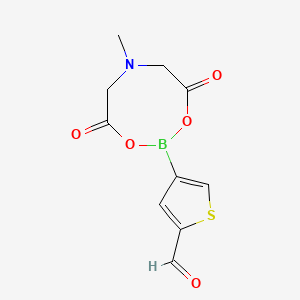
![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)
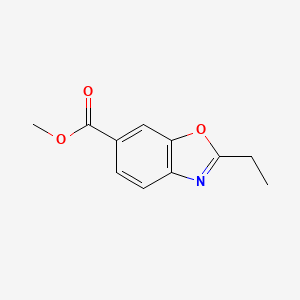

![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)
![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)
![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
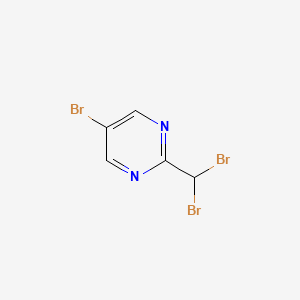
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)
